4-(2-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one
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Overview
Description
4-(2-Chlorophenyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one typically involves the cycloaddition reactions of nitrile imines with arylidenethiohydantoins. Nitrile imines are generally prepared from hydrazonyl halides, which are important transient 1,3-dipolar species utilized as useful synthons in organic synthesis . The reaction conditions often involve moderate to good yields, and the stereochemistry of these spiroheterocycles is confirmed by X-ray diffraction studies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of molecular hybridization techniques that couple different pharmacophores with varied bioactivities in one molecular framework . This method is advantageous for creating structurally diverse compounds that are useful in combinatorial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonyl halides for the preparation of nitrile imines, which are then used in cycloaddition reactions . The conditions for these reactions are typically moderate, with the use of solvents and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various spiroheterocycles, which are confirmed by X-ray diffraction studies
Scientific Research Applications
4-(2-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of specific pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one include:
Uniqueness
What sets 4-(2-Chlorophenyl)-2-azaspiro[4The presence of the 2-chlorophenyl group adds to its distinctiveness, providing unique biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C14H16ClNO |
---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C14H16ClNO/c15-12-6-2-1-5-10(12)11-9-16-13(17)14(11)7-3-4-8-14/h1-2,5-6,11H,3-4,7-9H2,(H,16,17) |
InChI Key |
XYUVRYVVXJCJLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CNC2=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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